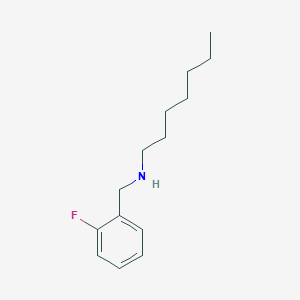![molecular formula C12H19NS B3164604 (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine CAS No. 893589-89-4](/img/structure/B3164604.png)
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine
Vue d'ensemble
Description
“(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine” is a chemical compound with the molecular formula C12H19NS . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of this compound is 209.35 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H19NS) and molecular weight (209.35) .Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC) Applications
A study demonstrated the use of high temperature liquid chromatography (HTLC) for the separation and analysis of a test probe, AZD5438, and its metabolites. This method, compared to conventional LC and UPLC, showed substantial reductions in run times without loss in chromatographic resolution, highlighting the efficiency of HTLC in separating complex mixtures of organic compounds, including those related to "(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine" derivatives (Shillingford et al., 2009).
Synthesis and Pharmacological Study of Mannich Bases
The synthesis and evaluation of Mannich bases containing ibuprofen moiety, involving derivatives similar to "this compound," have been explored. These compounds were characterized and assessed for their anti-inflammatory, analgesic, antibacterial, and antifungal activities, showing promising results as anti-inflammatory and analgesic agents (Sujith et al., 2009).
Corrosion Inhibition Studies
An investigation into four amine derivative compounds synthesized for corrosion inhibition on mild steel in HCl medium revealed that the presence of specific substituent groups on the aromatic ring significantly enhances the inhibition efficiency. This study provides insights into the protective capabilities of amine derivatives, potentially including "this compound" derivatives, in material science applications (Boughoues et al., 2020).
Fluorescence Enhancement Studies
Research on the fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions, which can be related to the structural modifications similar to "this compound," showed that introduction of N-phenyl substituents leads to a more planar ground-state geometry, enhancing fluorescence quantum yields. This indicates potential applications in designing fluorescence probes and materials (Yang, Chiou, & Liau, 2002).
Chemoselective Reactions for Synthesis
Studies on chemoselective SNAr reactions involving amines and their derivatives have shown selective displacement reactions, which are crucial for the synthesis of complex organic compounds. These findings have implications for synthetic chemistry, including the production of pharmaceuticals and materials that may utilize or be related to "this compound" (Baiazitov et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHPRNZFNHHXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164547.png)
![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164555.png)
![N-[(4-phenylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3164559.png)
amine](/img/structure/B3164567.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3164570.png)
amine](/img/structure/B3164573.png)

amine](/img/structure/B3164591.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline](/img/structure/B3164596.png)
amine](/img/structure/B3164610.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164625.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164626.png)